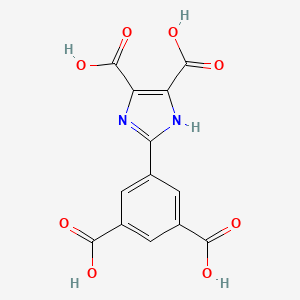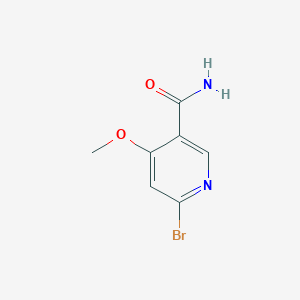
1-Hydroxy-2-methoxy-3-methyl-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-methoxy-3-methyl-anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, dye production, and chemical research. This compound, in particular, exhibits unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone can be synthesized through several methods. One common approach involves the reaction of phenol or salicylaldehyde with 2-bromomethylphenol under alkaline conditions to form b-hydroxy-2-bromomethylphenol. This intermediate is then reacted with anthraquinone in an ether solvent to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives with altered functional groups, enhancing their biological and chemical properties.
Scientific Research Applications
1-Hydroxy-2-methoxy-3-methyl-anthraquinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and ability to inhibit key cellular proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone involves its interaction with various molecular targets and pathways. It can inhibit the activity of essential cellular proteins, such as kinases and topoisomerases, which are crucial for cell proliferation and survival. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 1-Hydroxy-2-methyl-anthraquinone
- 2-Hydroxy-1-methoxyanthraquinone
- 3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone
Comparison: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Properties
CAS No. |
74272-73-4 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-7-11-12(15(19)16(8)20-2)14(18)10-6-4-3-5-9(10)13(11)17/h3-7,19H,1-2H3 |
InChI Key |
ZBKOHWLGXDAPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)




![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)






